4-Phenyl vs. 4-Propyl Substitution: Impact on Predicted Lipophilicity and Target Binding
In the (4-phenylcoumarin)acetanilide series, the 4-phenyl substituent is essential for potent ACAT inhibition. The prototypical 4-phenyl analog from the Ogino et al. series achieved an ACAT IC₅₀ of 12 nM in rabbit liver microsomes and demonstrated 67% inhibition of cholesterol absorption in vivo at 3 mg/kg in a cholesterol-fed rabbit model [1]. Replacing the 4-phenyl group with a 4-propyl substituent (a structural change that removes the π-π stacking capability of the phenyl ring) is predicted to reduce target engagement; the 4-propyl analog bearing the same 2,6-dimethylphenyl acetamide tail (the closest commercially listed comparator compound) has a computed logP of ~4.8 versus ~5.2 for the 4-phenyl target compound, indicating a meaningful shift in lipophilicity that correlates with membrane permeability and non-specific protein binding . Although direct head-to-head ACAT IC₅₀ data for CAS 4244-88-6 itself have not been publicly disclosed, the SAR established across 40+ (4-phenylcoumarin)acetanilide derivatives demonstrates that the 4-phenyl group contributes 10- to 100-fold potency enhancement relative to 4-alkyl congeners [1].
| Evidence Dimension | 4-Position substituent effect on ACAT inhibitory potency |
|---|---|
| Target Compound Data | 4-Phenyl substituent (CAS 4244-88-6); structural feature present |
| Comparator Or Baseline | 4-Propyl analog (Hit2Lead, no CAS listed); also N,N-dimethyl analog with 4-phenyl (CID 701655): IC₅₀ = 93.6 µM against mitochondrial MSR, indicating amide-tail dependence independent of 4-substituent |
| Quantified Difference | Prototypical 4-phenyl ACAT inhibitor: IC₅₀ = 12 nM; 4-alkyl analogs typically exhibit 10- to 100-fold lower potency based on published SAR [1] |
| Conditions | Rabbit liver microsomal ACAT assay; cholesterol-fed rabbit model for in vivo efficacy |
Why This Matters
A user procuring this compound for atherosclerosis target validation should not substitute the 4-propyl analog, as the 4-phenyl group is a known potency-driving pharmacophore.
- [1] Ogino M, et al. Discovery of a potent and orally available acyl-CoA: cholesterol acyltransferase inhibitor as an anti-atherosclerotic agent: (4-phenylcoumarin)acetanilide derivatives. Chem Pharm Bull. 2011;59(11):1360-1365. doi:10.1248/cpb.59.1360 View Source
